1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethyl-3-[4-(2-oxoethyl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-13(2)11(15)12-10-5-3-9(4-6-10)7-8-14/h8-10H,3-7H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXVDWTUGGJHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,1-Dimethylurea Intermediate
The synthesis of 1,1-dimethylurea, a key intermediate, is critical for the subsequent formation of the target compound. A robust industrial method involves the reaction of sodium cyanate with dimethylamine in aqueous solution under controlled conditions:
Reactants and Conditions : Sodium cyanate (NaCNO) is dissolved in purified water and heated with stirring. A 40% aqueous solution of dimethylamine is added gradually, maintaining a constant temperature for 2–3 hours to ensure complete reaction.
Additives for Purity Control : To minimize harmful byproducts and impurities, primary amines, hydrazine eliminators (such as benzaldehyde and ascorbic acid), and reaction control agents (benzoic acid, sodium bicarbonate, sodium phosphite, or ascorbic acid) are introduced. After the reaction, a weakly alkaline oxidant like sodium hypochlorite is added to further purify the product.
Isolation and Purification : The reaction mixture is concentrated under reduced pressure, cooled to crystallize the product, followed by centrifugal separation, recrystallization with water, and vacuum drying to yield high-purity 1,1-dimethylurea as a white crystalline powder.
Yields and Properties : Typical yields range from 325g to 447g per batch (starting from 390g sodium cyanate), with melting points around 175–179°C, indicating high purity.
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Sodium cyanate + water, heated with stirring | Formation of reactive cyanate solution | Ready for amine addition |
| 2 | Addition of 40% dimethylamine (with benzaldehyde, ascorbic acid) | Reaction to form 1,1-dimethylurea | Intermediate formation |
| 3 | Addition of sodium hypochlorite + sodium bicarbonate | Oxidative purification | Removal of impurities |
| 4 | Concentration, cooling, crystallization, centrifugation, recrystallization, drying | Isolation of pure product | High-purity 1,1-dimethylurea |
This method effectively controls impurity sources and improves product stability and purity, making it suitable for industrial-scale production.
Synthesis of 1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea
The target compound is synthesized via a multi-step process involving the preparation of a cyclohexyl-substituted urea intermediate followed by further functionalization:
Starting Material : 4-Aminocyclohexanone is used as the cyclohexyl precursor.
Key Reaction : 4-Aminocyclohexanone is reacted with dimethylcarbamoyl chloride in the presence of a phase transfer catalyst (tetra-n-butylammonium bromide), DMAP (4-dimethylaminopyridine), and aqueous sodium hydroxide at low temperature (0–10°C). The reaction mixture is stirred and refluxed to complete the formation of 1,1-dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea.
Workup : After reaction completion, the organic layer is separated, washed with acid and brine, dried over anhydrous magnesium sulfate, and evaporated to yield the urea intermediate as a white solid with an 86.5% yield.
Further Functionalization : This intermediate can be reacted with 1-(2,3-dichlorophenyl)piperazine and sodium triacetoxyborohydride in 1,2-dichloroethane at room temperature for 18 hours to form more complex derivatives, with subsequent aqueous workup and purification steps yielding the final product in high purity and 89.5% yield.
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 4-Aminocyclohexanone + dimethylcarbamoyl chloride + NaOH + phase transfer catalyst + DMAP, 0–10°C, reflux | Formation of cyclohexyl-substituted dimethylurea | Intermediate (I-1) |
| 2 | Workup: extraction, acid wash, brine wash, drying | Purification of intermediate | White solid, 86.5% yield |
| 3 | Intermediate (I-1) + 1-(2,3-dichlorophenyl)piperazine + sodium triacetoxyborohydride, 1,2-dichloroethane, room temp, 18h | Reductive amination to form final compound | White solid, 89.5% yield |
This synthetic route is noted for its controllable product quality, stable yield, and high purity, addressing challenges in industrial production such as severe reaction conditions and difficult synthesis of intermediates.
Alternative and Supporting Methods
Use of Coupling Agents and Bases : In some processes, carbonyldiimidazole and bases like triethylamine are employed to facilitate coupling reactions for intermediate formation.
Catalytic Hydrogenation : For certain derivatives, hydrogenation using catalysts such as palladium, platinum, or nickel under hydrogen atmosphere is used to reduce intermediates to the desired urea compounds.
Solvent Selection : A variety of solvents including dichloromethane, 1,2-dichloroethane, ethers, esters, and polar aprotic solvents are used depending on the reaction step to optimize solubility and reaction rates.
Polymorph Control : Crystalline polymorphs of intermediates and final compounds are characterized by powder X-ray diffraction (PXRD) to ensure consistent solid-state properties, which is critical for pharmaceutical applications.
Summary Table of Key Preparation Steps
| Compound | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1,1-Dimethylurea | Sodium cyanate + dimethylamine | Benzaldehyde, ascorbic acid, NaClO | Aqueous, 2–3h, controlled temp | 80–90 | High purity, industrial scale |
| This compound | 4-Aminocyclohexanone | Dimethylcarbamoyl chloride, NaOH, phase transfer catalyst | 0–10°C, reflux | 86.5 | Intermediate formation |
| Final compound derivatives | Intermediate + 1-(2,3-dichlorophenyl)piperazine | Sodium triacetoxyborohydride | Room temp, 18h | 89.5 | Reductive amination |
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted ureas, and various oxidized forms of the compound.
Scientific Research Applications
1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural and physicochemical features of 1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea with related compounds from the evidence:
Key Observations:
- Lipophilicity: The dimethyl substitution on urea in the target compound likely increases lipophilicity compared to non-alkylated analogs (e.g., 1-Cyclohexyl-3-(2-hydroxyphenyl)urea) .
- Solubility : The 2-oxoethyl group may enhance aqueous solubility compared to halogenated analogs (e.g., Methyllomustine) but less than hydroxyphenyl-containing derivatives .
- Stability : Dimethyl substitution could improve metabolic stability over unsubstituted ureas, as seen in dopamine receptor modulators (e.g., trans-1-{4-[2-[...]ethyl]cyclohexyl}-3,3-dimethylurea) .
Receptor Modulation
- Dopamine Receptor Ligands : Compounds like trans-1-{4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-3,3-dimethylurea () exhibit high affinity for dopamine receptors due to the piperazine-dichlorophenyl moiety. The target compound lacks this group, suggesting different receptor selectivity .
- Hypoglycemic Agents: Sulfonylurea derivatives () activate pancreatic β-cells via sulfonylurea receptors (SUR1).
Cytotoxic vs. Stabilizing Effects
- Alkylating Agents: Methyllomustine () contains a chloroethyl group, enabling DNA cross-linking. The target compound’s 2-oxoethyl group lacks such reactivity, indicating non-cytotoxic applications .
- Antioxidant Potential: The hydroxyphenyl group in 1-Cyclohexyl-3-(2-hydroxyphenyl)urea () confers radical-scavenging activity, absent in the target compound .
Research Findings and Clinical Relevance
- Crystalline Forms : Cyclohexyl-containing ureas (e.g., ) often form stable crystalline structures due to intermolecular hydrogen bonding (N–H⋯O), impacting bioavailability .
- Synthetic Feasibility : Urea derivatives with cyclohexyl groups (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting the target compound can be prepared similarly .
Biological Activity
1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea (commonly referred to as DMU) is a compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of DMU, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
DMU has the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol. The structure features a cyclohexyl ring, which contributes to its lipophilicity and potential interactions with biological membranes.
The biological activity of DMU can be attributed to several mechanisms:
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and anxiety disorders.
- Antidepressant and Antipsychotic Effects : Preliminary studies suggest that DMU may exhibit antidepressant-like effects, potentially through modulation of monoaminergic pathways. Its structural similarities to known psychoactive agents indicate a possible role in treating mood disorders.
Biological Activity Overview
The following table summarizes the key biological activities associated with DMU:
Antidepressant Activity
Research indicates that DMU may share pharmacological properties with established antidepressants. A study evaluated its effects on animal models of depression, revealing significant reductions in depressive behaviors comparable to those induced by selective serotonin reuptake inhibitors (SSRIs) .
Antimicrobial Properties
A phenotypic high-throughput screening identified DMU as a candidate with inhibitory effects against Mycobacterium tuberculosis. This suggests that DMU could serve as a lead compound for developing new antimycobacterial agents . However, further studies are needed to elucidate its mechanism against this pathogen.
Anti-inflammatory Effects
In vitro studies have indicated that derivatives similar to DMU can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that DMU may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of DMU is critical for understanding its biological activity. Modifications in the cyclohexyl ring or the urea moiety can significantly alter its pharmacological profile. For instance:
- Cyclohexyl Substituents : Variations in the cyclohexyl substituents have been linked to changes in lipophilicity and receptor binding affinities.
- Urea Derivatives : Alterations in the urea functional group can enhance or diminish its interaction with neurotransmitter receptors, impacting its efficacy as an antidepressant or antipsychotic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
